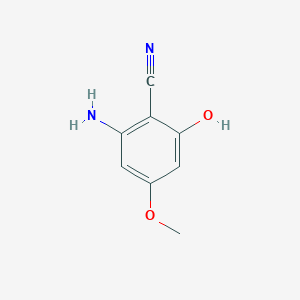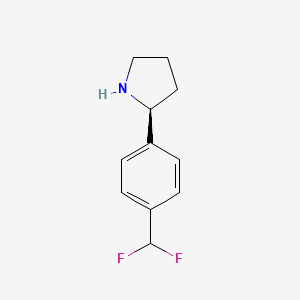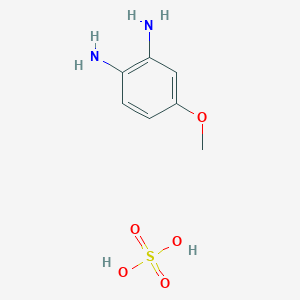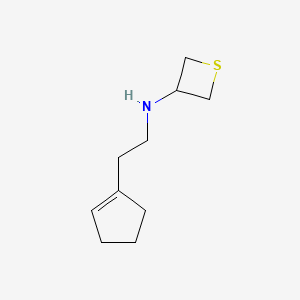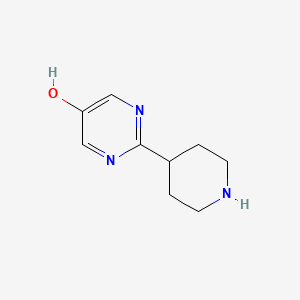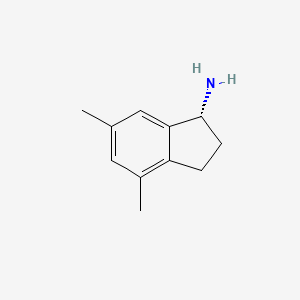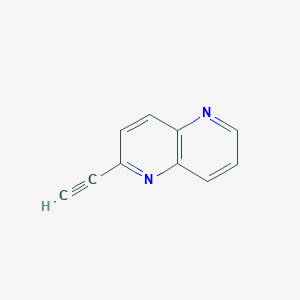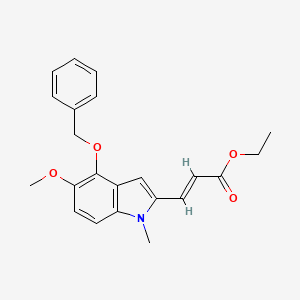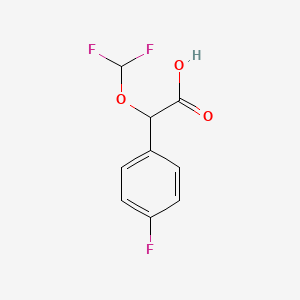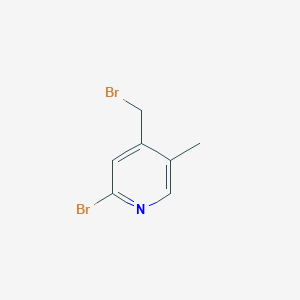
2-Bromo-4-(bromomethyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(bromomethyl)-5-methylpyridine is a halogenated pyridine derivative. Pyridine compounds are known for their aromaticity and are widely used in various chemical reactions and applications. The presence of bromine atoms in the structure makes this compound particularly reactive and useful in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-5-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is 2-bromo-4-(bromomethyl)-5-carboxypyridine.
Reduction: The major product is 2-bromo-4-(aminomethyl)-5-methylpyridine.
Aplicaciones Científicas De Investigación
2-Bromo-4-(bromomethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in radical reactions due to the presence of the bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Bromo-2-methylpyridine: Another isomer with distinct chemical properties and uses.
Uniqueness
2-Bromo-4-(bromomethyl)-5-methylpyridine is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Propiedades
Número CAS |
1227489-70-4 |
|---|---|
Fórmula molecular |
C7H7Br2N |
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
2-bromo-4-(bromomethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
Clave InChI |
LJHKQGDPBQXMRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
